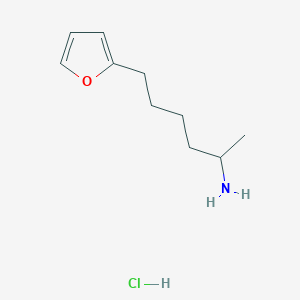

6-(Furan-2-yl)hexan-2-amine hydrochloride

Description

6-(Furan-2-yl)hexan-2-amine hydrochloride (CAS: 1417636-55-5) is a primary amine hydrochloride derivative featuring a hexan-2-amine backbone substituted with a furan-2-yl group at the sixth carbon. This compound is primarily utilized in research settings, particularly as a building block in organic synthesis and pharmacological studies. Key synonyms include MFCD27959803, AKOS016396962, and NS-02129 . The molecular formula is inferred as C₁₀H₁₈ClNO, with a molecular weight of approximately 203.7 g/mol.

Properties

IUPAC Name |

6-(furan-2-yl)hexan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO.ClH/c1-9(11)5-2-3-6-10-7-4-8-12-10;/h4,7-9H,2-3,5-6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUYCTUBULZSDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC1=CC=CO1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-(Furan-2-yl)hexan-2-amine hydrochloride typically involves the reaction of furan derivatives with appropriate amine precursors. One common method includes the reaction of 2-furylcarbinol with hexylamine under acidic conditions to form the desired amine. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Chemical Reactions Analysis

6-(Furan-2-yl)hexan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The amine group can undergo substitution reactions with various electrophiles, leading to the formation of different substituted amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-(Furan-2-yl)hexan-2-amine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(Furan-2-yl)hexan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, leading to various pharmacological effects. The amine group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Inferred from nomenclature where explicit data was unavailable.

Physicochemical Properties

- Lipophilicity : The furan group in this compound introduces moderate polarity, contrasting with DMAA’s higher lipophilicity due to its branched methyl group .

- Solubility : Pyrrolidine-containing analogs (e.g., 6-(Pyrrolidin-1-yl)hexan-2-amine) exhibit enhanced water solubility compared to furan derivatives due to the secondary amine’s basicity .

Pharmacological and Application Differences

- This compound : Primarily used as a synthetic precursor. The furan moiety may confer binding affinity to aromatic receptors, though specific pharmacological data are lacking .

- DMAA: Known for stimulant effects via norepinephrine reuptake inhibition; restricted in dietary supplements due to safety concerns .

- Indole and Oxadiazole Derivatives : The indole-substituted analog (CAS 5085-06-3) is investigated for serotonin receptor interactions , while the oxadiazole derivative (CAS 1435804-70-8) serves as a heterocyclic scaffold in drug design .

Biological Activity

6-(Furan-2-yl)hexan-2-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring and an amine functional group. Its molecular formula is , with a molecular weight of approximately 173.65 g/mol. The furan moiety contributes to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in disease processes. For instance, derivatives with furan rings have demonstrated inhibitory effects on SARS-CoV-2 main protease, indicating potential antiviral properties .

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

Biological Activity Overview

The biological activities reported for this compound include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : Research indicates that similar furan-containing compounds have shown anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Compounds with similar structures have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by modifications to its structure:

| Modification Type | Effect on Activity |

|---|---|

| Substitution on the furan ring | Enhances binding affinity to target proteins |

| Alteration of the amine group | Modifies solubility and bioavailability |

| Chain length variations | Affects pharmacokinetics and cellular uptake |

Case Studies

Several studies have explored the biological activity of furan-containing compounds, providing insights into the potential applications of this compound:

- In Vitro Studies : One study demonstrated that a derivative with a similar structure exhibited an IC50 value of 1.55 μM against a specific cancer cell line, indicating significant potency .

- Cytotoxicity Assessments : In vitro tests revealed that certain derivatives showed low cytotoxicity, with CC50 values exceeding 100 μM in mammalian cell lines, suggesting a favorable safety profile for therapeutic applications .

- Enzymatic Activity : Research has indicated that modifications to the furan ring can enhance the compound's ability to inhibit specific enzymes linked to disease processes, such as viral replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.